2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine
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Overview
Description
2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a pyridine ring substituted with ethyl, chlorophenyl, and phenylamino groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Substitution Reactions: The ethyl, chlorophenyl, and phenylamino groups are introduced through substitution reactions. For instance, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling Reactions: The phenylamino group can be introduced through a coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-6-(4-methylphenyl)-3-phenylamino-pyridine
- 2-Ethyl-6-(4-bromophenyl)-3-phenylamino-pyridine
- 2-Ethyl-6-(4-fluorophenyl)-3-phenylamino-pyridine
Uniqueness
2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridine ring also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-ethyl-N-phenylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2/c1-2-17-19(21-16-6-4-3-5-7-16)13-12-18(22-17)14-8-10-15(20)11-9-14/h3-13,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULFNSNJVICWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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